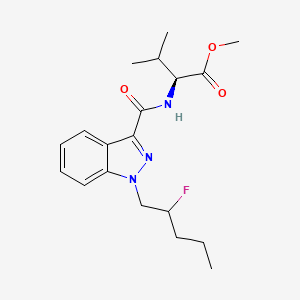![molecular formula C10H12N2O4 B10779667 d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
d-[(n-Hydroxyamino)carbonyl]phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of d-[(n-Hydroxyamino)carbonyl]phenylalanine typically involves the reaction of phenylalanine derivatives with hydroxylamine under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of the desired product . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of bioreactors for enzyme-catalyzed reactions or chemical synthesis in batch or continuous flow reactors . The purification of the compound is typically achieved through techniques such as crystallization, chromatography, or distillation.
化学反应分析
Types of Reactions: d-[(n-Hydroxyamino)carbonyl]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxylamine and phenylalanine moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxylamine group to a nitroso or nitro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
科学研究应用
Chemistry: In chemistry, d-[(n-Hydroxyamino)carbonyl]phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its interactions with enzymes and proteins. It serves as a model compound for understanding enzyme inhibition and substrate specificity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial significance .
作用机制
The mechanism of action of d-[(n-Hydroxyamino)carbonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their catalytic activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition . The hydroxylamine group plays a crucial role in these interactions, forming hydrogen bonds and coordinating with metal ions in the enzyme’s active site .
相似化合物的比较
L-[(n-Hydroxyamino)carbonyl]phenylalanine: This is the enantiomer of d-[(n-Hydroxyamino)carbonyl]phenylalanine and exhibits different binding affinities and inhibitory effects on enzymes.
N-carbamoyl-alpha amino acids: These compounds share structural similarities with this compound and are used in similar biochemical applications.
Phenylpropanoic acids: These compounds have a similar phenylalanine backbone and are involved in various metabolic pathways.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to selectively inhibit certain enzymes makes it a valuable tool in biochemical research and drug development .
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
(2R)-2-(hydroxycarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)8(11-10(15)12-16)6-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m1/s1 |
InChI 键 |
IOFPEOPOAMOMBE-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)NO |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
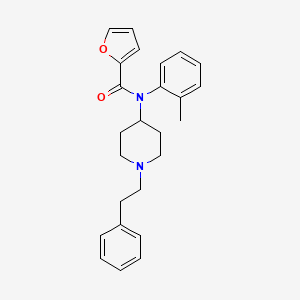

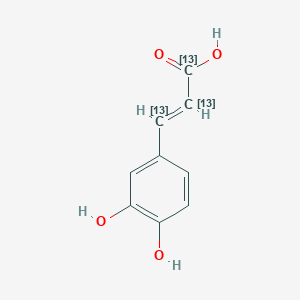
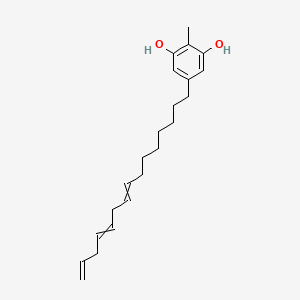
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)

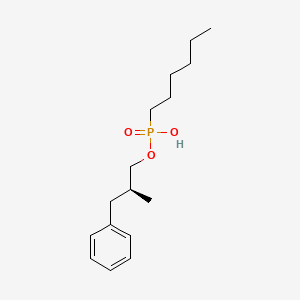

![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
